molecular formula C14H20BrNO B13078409 2-(4-Bromophenyl)-5,5-diethylmorpholine

2-(4-Bromophenyl)-5,5-diethylmorpholine

Cat. No.: B13078409
M. Wt: 298.22 g/mol
InChI Key: GNIMUMDEYSSKJW-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,5-diethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with diethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,5-diethylmorpholine typically involves the reaction of 4-bromophenylamine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the ketone, followed by cyclization to form the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-5,5-diethylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in binding to target proteins, while the morpholine ring modulates the compound’s overall activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and similar bromophenyl group.

    (4-Bromophenyl)[4-({(2E)-4-[Cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone: A complex compound with multiple functional groups.

Uniqueness

2-(4-Bromophenyl)-5,5-diethylmorpholine is unique due to its specific combination of the bromophenyl group and the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-(4-bromophenyl)-5,5-diethylmorpholine

InChI

InChI=1S/C14H20BrNO/c1-3-14(4-2)10-17-13(9-16-14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

GNIMUMDEYSSKJW-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC=C(C=C2)Br)CC

Origin of Product

United States

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